Cas no 1035808-71-9 (1-Chloro-3-ethoxy-2,2-dimethylpropane)

1-Chloro-3-ethoxy-2,2-dimethylpropane 化学的及び物理的性質
名前と識別子
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- 1-chloro-3-ethoxy-2,2-dimethylpropane
- Propane, 1-chloro-3-ethoxy-2,2-dimethyl-
- 1-Chloro-3-ethoxy-2,2-dimethylpropane
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- インチ: 1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3
- InChIKey: OVRANHCOJRCERH-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)COCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 71.3
- トポロジー分子極性表面積: 9.2
- XLogP3: 2.2
1-Chloro-3-ethoxy-2,2-dimethylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674153-0.05g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.05g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-674153-0.1g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.1g |
$1119.0 | 2023-03-11 | ||
Enamine | EN300-674153-0.5g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.5g |
$1221.0 | 2023-03-11 | ||
Enamine | EN300-674153-2.5g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 2.5g |
$2492.0 | 2023-03-11 | ||
Enamine | EN300-674153-1.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674153-10.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 10.0g |
$5467.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085946-1g |
1-Chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 95% | 1g |
¥6265.0 | 2023-04-06 | |
Enamine | EN300-674153-0.25g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 0.25g |
$1170.0 | 2023-03-11 | ||
Enamine | EN300-674153-5.0g |
1-chloro-3-ethoxy-2,2-dimethylpropane |
1035808-71-9 | 5.0g |
$3687.0 | 2023-03-11 |
1-Chloro-3-ethoxy-2,2-dimethylpropane 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1-Chloro-3-ethoxy-2,2-dimethylpropaneに関する追加情報
Professional Introduction to Compound with CAS No. 1035808-71-9 and Product Name: 1-Chloro-3-ethoxy-2,2-dimethylpropane
The compound with the CAS number 1035808-71-9 is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. The product name, 1-Chloro-3-ethoxy-2,2-dimethylpropane, provides a detailed structural description of the compound, highlighting its chloro and ethoxy functional groups, as well as its dimethyl substitution pattern. This unique molecular architecture makes it a versatile intermediate in the synthesis of various pharmacologically active compounds.
In recent years, the demand for high-quality intermediates in drug development has surged, driven by the need for more efficient and sustainable synthetic routes. The compound 1-Chloro-3-ethoxy-2,2-dimethylpropane has emerged as a valuable building block in this context. Its structural features allow for facile modifications, enabling chemists to explore diverse chemical transformations. These transformations are crucial for the development of novel therapeutic agents that target a wide range of diseases.
One of the most compelling aspects of 1-Chloro-3-ethoxy-2,2-dimethylpropane is its role in the synthesis of complex heterocyclic compounds. Heterocycles are an integral part of many drugs due to their ability to mimic natural biological structures and interact with biological targets. The chloro and ethoxy groups in this compound provide reactive sites that can be selectively functionalized, allowing for the construction of intricate molecular frameworks. This capability is particularly valuable in the design of antiviral and anticancer agents, where precise molecular architecture is often critical for efficacy.
Recent advancements in catalytic methods have further enhanced the utility of 1-Chloro-3-ethoxy-2,2-dimethylpropane as a synthetic intermediate. Transition-metal-catalyzed reactions, such as cross-coupling reactions and hydrogenations, have enabled chemists to construct complex molecules with remarkable efficiency. These methods not only improve yields but also reduce the environmental impact of chemical synthesis. The ability to perform these reactions under mild conditions is particularly advantageous, as it minimizes side reactions and byproduct formation.
The pharmaceutical industry has also been exploring green chemistry principles to develop more sustainable synthetic processes. 1-Chloro-3-ethoxy-2,2-dimethylpropane fits well within this paradigm due to its compatibility with solvent-free reactions and its amenability to biocatalytic transformations. Biocatalysts, such as enzymes and microbial systems, offer an environmentally friendly alternative to traditional chemical synthesis. They operate under mild conditions and can often catalyze reactions that are difficult to achieve using chemical reagents alone.
In addition to its pharmaceutical applications, 1-Chloro-3-ethoxy-2,2-dimethylpropane has shown promise in materials science research. Its unique structural features make it a suitable candidate for the development of novel polymers and coatings. These materials can exhibit enhanced mechanical properties or specific chemical functionalities, making them valuable in various industrial applications. The ability to tailor these materials at the molecular level allows researchers to design products with tailored properties that meet specific performance requirements.
The synthesis of 1-Chloro-3-ethoxy-2,2-dimethylpropane itself is a testament to the progress in organic synthesis methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have streamlined its production process, making it more accessible to researchers worldwide. These techniques not only improve reaction times but also enhance safety by minimizing exposure to hazardous conditions. The scalability of these synthetic routes is crucial for meeting the growing demand for high-quality intermediates in drug development.
Future research directions for 1-Chloro-3-ethoxy-2,2-dimethylpropane may focus on expanding its applications in medicinal chemistry and materials science. Exploration of novel synthetic pathways could lead to more efficient production methods and new derivatives with enhanced properties. Collaborative efforts between academia and industry will be essential in driving these advancements forward. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this versatile compound.
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